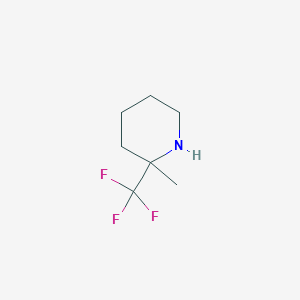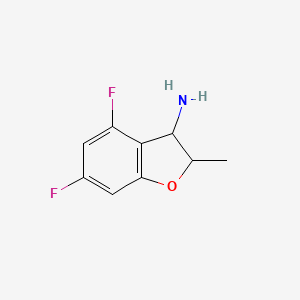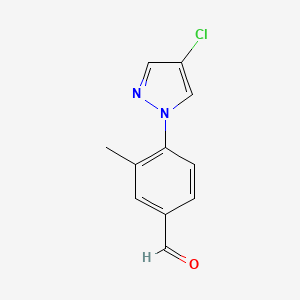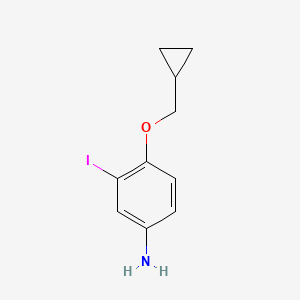
4-(Cyclopropylmethoxy)-3-iodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclopropylmethoxy)-3-iodoaniline is an organic compound characterized by the presence of a cyclopropylmethoxy group and an iodine atom attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)-3-iodoaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Alkylation: The starting material, 4-iodoaniline, is reacted with cyclopropylmethanol in the presence of a base such as potassium carbonate to form this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethoxy)-3-iodoaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding 4-(Cyclopropylmethoxy)aniline.
Substitution: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling, where the iodine is replaced with an aryl or alkyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: 4-(Cyclopropylmethoxy)aniline.
Substitution: Various substituted anilines depending on the substituent introduced.
Scientific Research Applications
4-(Cyclopropylmethoxy)-3-iodoaniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethoxy)-3-iodoaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyclopropylmethoxy group can enhance the compound’s binding affinity and selectivity, while the iodine atom can participate in halogen bonding interactions, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclopropylmethoxy)aniline: Lacks the iodine atom, which may result in different reactivity and binding properties.
3-Iodoaniline: Lacks the cyclopropylmethoxy group, affecting its overall chemical behavior and applications.
4-(Cyclopropylmethoxy)-3-chloroaniline: Similar structure but with a chlorine atom instead of iodine, leading to different chemical and physical properties.
Uniqueness
4-(Cyclopropylmethoxy)-3-iodoaniline is unique due to the combination of the cyclopropylmethoxy group and the iodine atom, which confer distinct chemical reactivity and potential for specific interactions in biological systems. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H12INO |
|---|---|
Molecular Weight |
289.11 g/mol |
IUPAC Name |
4-(cyclopropylmethoxy)-3-iodoaniline |
InChI |
InChI=1S/C10H12INO/c11-9-5-8(12)3-4-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2 |
InChI Key |
HXIMIJPOHRULLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13313916.png)
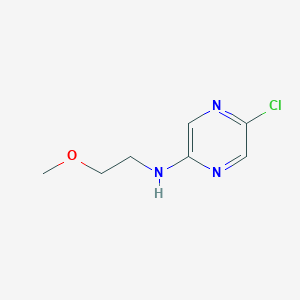
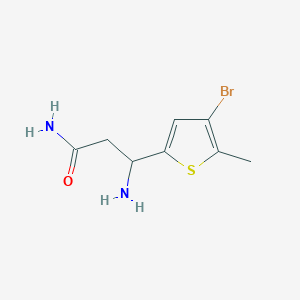
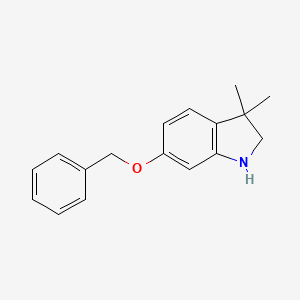
amine](/img/structure/B13313959.png)
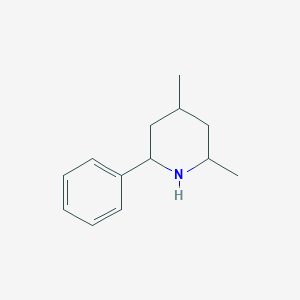

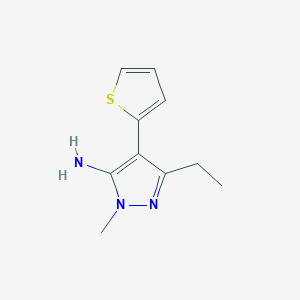
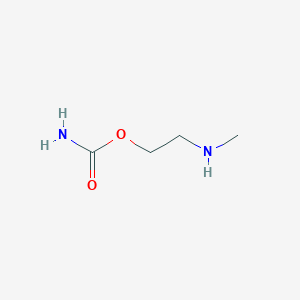
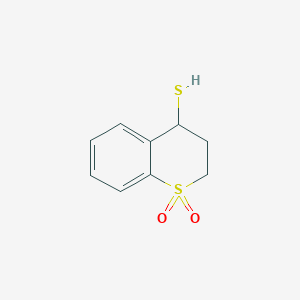
![3-[2-(Furan-2-YL)ethyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B13313979.png)
